molecular formula C11H19NO4 B8137296 tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8137296
M. Wt: 229.27 g/mol
InChI Key: MXDZFXHHNOXHLF-LYNSQETBSA-N
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Description

Structure: This compound features a bicyclo[2.2.1]heptane core with a 2-oxa (oxygen) and 5-aza (nitrogen) arrangement. The (1S)-hydroxymethyl substituent and tert-butyl carbamate group enhance its utility as a chiral building block in pharmaceutical synthesis. Molecular Formula: C₁₁H₁₉NO₄, Molecular Weight: 229.27 g/mol, Purity: ≥95% (as per BLD Pharm Ltd.). Applications: Likely serves as an intermediate for drug candidates, analogous to related bicyclic compounds used in radiosynthesis (e.g., PET imaging agents).

Properties

IUPAC Name

tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3/t8?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZFXHHNOXHLF-LYNSQETBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CC1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

This method involves forming the bicyclic core through intramolecular lactonization or amidation. A representative protocol from VulcanChem () includes:

  • Precursor synthesis : Reacting (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid with hydroxymethyl epoxide under BF₃·Et₂O catalysis.

  • Cyclization : Heating at 80°C in toluene for 12 hours to form the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton.

  • Deprotection : Removing tert-butyl groups using HCl/dioxane.

StepReagents/ConditionsYieldPurity
1BF₃·Et₂O, CH₂Cl₂, 0°C → RT78%92%
2Toluene, 80°C, 12h65%95%
34M HCl/dioxane, 2h89%98%

This route achieves an overall yield of 45% with >99% enantiomeric excess (ee).

Chiral Pool Synthesis

Utilizing (S)-pyroglutamic acid as a chiral starting material ():

  • Epoxide formation : (S)-pyroglutamic acid → methyl ester → epoxide via mCPBA oxidation.

  • Ring-opening : Treatment with tert-butyl carbamate in THF/H₂O.

  • Cyclization : Intramolecular nucleophilic attack under basic conditions (NaH, DMF).

Critical stereochemical outcomes arise from the (S)-pyroglutamic acid configuration, preserving the desired (1S) stereochemistry.

Palladium-Catalyzed Aminoacyloxylation

A recent advance from RSC publications () employs Pd(0) catalysis for simultaneous C–N and C–O bond formation:

  • Substrate : Cyclopentene derivative with pre-installed hydroxymethyl group.

  • Reaction : Pd₂(dba)₃ (5 mol%), (R)-BINAP (12 mol%), PhI(OAc)₂, 60°C, 24h.

  • Workup : Column chromatography (hexane/EtOAc 3:1).

This method achieves 73% yield and 94% ee, significantly reducing steps compared to traditional approaches.

Reaction Optimization

Solvent and Temperature Effects

Optimal conditions vary by method:

MethodIdeal SolventTemperatureKey Impact
CyclizationToluene80°CEnhances ring strain relief
Chiral poolTHF/H₂O0°C → RTControls epoxide ring-opening
Palladium catalysisDCE60°CStabilizes Pd intermediates

Elevated temperatures (>100°C) promote side reactions like retro-Diels-Alder decomposition.

Catalytic Systems

Comparative catalyst performance:

Catalystee (%)Yield (%)Turnover
BF₃·Et₂O99651.2
Pd₂(dba)₃/(R)-BINAP947315
Zr(OTf)₄88580.8

Palladium systems offer superior turnover numbers but require rigorous oxygen exclusion.

Industrial-Scale Production

Continuous Flow Synthesis

Evitachem’s patented process () integrates:

  • Microreactor arrays for cyclization (residence time: 8 min)

  • Inline IR monitoring to track bicyclic intermediate formation

  • Simulated moving bed chromatography for enantiomer separation

This system achieves 92% yield at 50 kg/batch with 99.5% chemical purity.

Crystallization Control

Key parameters for final product crystallization:

ParameterOptimal RangeEffect
Cooling rate0.5°C/minPrevents oiling out
Anti-solventMTBEEnhances crystal habit
Seed loading1% w/wReduces nucleation time

Controlled crystallization eliminates residual Pd (<1 ppm) without chelating agents.

Comparative Analysis of Methods

MethodStepsTotal Yieldee (%)Scalability
Linear cyclization54599Moderate
Chiral pool451>99High
Pd catalysis37394Limited

The chiral pool method balances scalability and stereochemical fidelity, making it preferred for GMP production.

Emerging Techniques

Enzymatic Dynamic Kinetic Resolution

Preliminary studies using Candida antarctica lipase B (CAL-B):

  • Racemic substrate → kinetic resolution → 99% ee

  • Coupled with in situ racemization (Al(OiPr)₃)

  • 82% yield in 48h at 30°C

This green chemistry approach reduces metal catalyst use.

Photoredox-Mediated Cyclization

Visible light-driven process ():

  • Ir(ppy)₃ photocatalyst

  • Blue LEDs (450 nm)

  • 65% yield in 6h

Limitations include sensitivity to oxygen and high dilution requirements.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the oxazabicycloheptane ring, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced oxazabicycloheptane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Antimicrobial Research:
The compound has been investigated for its potential antiviral properties, particularly against RNA viruses. Its structural features may enhance binding affinity to viral proteins, making it a candidate for further development in antiviral therapies.

Case Study:
A study conducted on derivatives of bicyclic compounds similar to tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate demonstrated promising activity against influenza virus strains, suggesting that modifications to the bicyclic structure can lead to enhanced antiviral efficacy.

2. Neurological Research:
Research indicates that this compound may have applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. The bicyclic structure is hypothesized to interact with receptors involved in cognitive functions.

Case Study:
In vitro studies have shown that compounds with similar structural motifs can modulate acetylcholine receptors, leading to increased synaptic transmission and cognitive enhancement in animal models.

Organic Synthesis Applications

3. Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various coupling reactions.

Data Table: Synthesis Pathways

Reaction TypeExample ReactionYield (%)
Esterificationtert-butyl alcohol + acid85
Nucleophilic SubstitutionAlkyl halide + nucleophile90
CyclizationDiels-Alder reaction with dienophile75

Mechanism of Action

The mechanism of action of tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Key Functional Group Variations

Compound Name Molecular Formula Key Features Synthesis Highlights Purity Applications
Target Compound : tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₁H₁₉NO₄ Hydroxymethyl group at 1S position Not explicitly described; likely involves Mitsunobu or coupling reactions 95% Chiral intermediate for drug synthesis
tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₅NO₄ 3-Oxo group instead of hydroxymethyl Mitsunobu reaction with triphenylphosphine and DIAD 95%–97% Precursor for hydroxylated pyrrolidines in radiopharmaceuticals
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₅NO₄ Enantiomeric 3-oxo derivative Similar Mitsunobu-based synthesis >97% Stereochemical studies or enantioselective drug synthesis
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₅NO₃ 2-Aza, 3-oxo, and hept-5-ene (double bond) Di-tert-butyldicarbonate protection N/A Intermediate for divinylpyrrolidine derivatives
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ Hydroxy group at 5R in 2-aza system Unspecified reduction or hydroxylation N/A Potential bioactive scaffold

Stereochemical and Structural Impact

  • Hydroxymethyl vs. Oxo Groups : The hydroxymethyl group in the target compound increases hydrophilicity and provides a site for further derivatization (e.g., esterification). In contrast, 3-oxo analogs (e.g., ) are more electrophilic, suitable for nucleophilic additions.
  • Ring Saturation : Compounds with double bonds (e.g., hept-5-ene in ) exhibit reduced ring strain and altered reactivity in cycloadditions or hydrogenation.
  • Stereochemistry : The (1S) configuration in the target compound distinguishes it from (1R,4R) or (1R,4S) analogs, impacting binding affinity in chiral environments.

Biological Activity

tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known by its CAS number 2306248-41-7, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.28 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated potential antibacterial properties against certain Gram-positive bacteria.
  • Anticancer Properties : Research has shown that it may inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several bicyclic compounds, including this compound. The results indicated that it possessed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
tert-butyl (1S)-1-(hydroxymethyl)-2-oxaS. aureus50
E. coli100

Anticancer Activity

In another study focusing on the anticancer potential of bicyclic compounds, tert-butyl (1S)-1-(hydroxymethyl)-2-oxa showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF7 (Breast)25
A549 (Lung)30

Case Studies

A notable case study investigated the effects of this compound on tumor growth in an animal model. Mice treated with tert-butyl (1S)-1-(hydroxymethyl)-2-oxa demonstrated reduced tumor size and improved survival rates compared to control groups.

Study Design

  • Model : Xenograft mice model with human cancer cells.
  • Treatment Regimen : Daily administration of 10 mg/kg body weight for four weeks.

Results

The treated group exhibited a significant reduction in tumor volume by approximately 40% compared to untreated controls, indicating its potential as a therapeutic agent.

Q & A

Basic: What are the primary synthetic routes for preparing tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?

The synthesis typically involves multi-step routes, including:

  • Bicyclic framework formation : Cyclization of amino alcohols or lactams under acidic or basic conditions.
  • Functionalization : Introduction of the hydroxymethyl group via selective oxidation or reduction, followed by tert-butyl carbamate protection using Boc anhydride.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for stereochemical control. For example, highlights similar bicyclic compounds synthesized via cyclization of lactams with hydroxyl groups.

Methodological Tip : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Advanced: How can conflicting stereochemical assignments in synthesis be resolved?

Conflicts may arise from NMR coupling constants vs. crystallographic data. To resolve:

  • X-ray crystallography : Use SHELXL ( ) for high-resolution structural determination.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
  • Vibrational circular dichroism (VCD) : Validate enantiopurity.

Example : reports monoclinic crystal symmetry (space group P21) for a related compound, enabling precise stereochemical confirmation .

Basic: What analytical techniques are used to assess purity and stability?

  • HPLC/LC-MS : Quantify purity (>97% as per ) and detect impurities.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability.
  • Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis ( ).

Methodological Tip : Use reverse-phase C18 columns with acetonitrile/water gradients for optimal separation .

Advanced: How can degradation pathways under varying pH or temperature be characterized?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (0.1M HCl/NaOH) or elevated temperatures (40–60°C).
  • LC-MS/MS : Identify degradation products (e.g., tert-butyl group cleavage or lactam ring opening).
  • Kinetic modeling : Determine activation energy (Ea) via Arrhenius plots.

Example : notes similar diazabicyclo compounds may degrade via β-elimination under basic conditions .

Basic: What biological screening methods are suitable for this compound?

  • In vitro binding assays : Radioligand displacement (e.g., for neurotransmitter receptors).
  • Enzyme inhibition : Measure IC50 values using fluorogenic substrates.
  • Cellular viability assays : Assess cytotoxicity (e.g., MTT assay).

Note : highlights bicyclic analogs with potential activity against metabolic enzymes or receptors .

Advanced: How can structure-activity relationships (SAR) be explored for this scaffold?

  • Functional group modifications : Replace hydroxymethyl with cyano or benzyl groups ( ).
  • Regioselective alkylation : Use protecting groups (e.g., Boc, Fmoc) to target specific nitrogen atoms.
  • Pharmacophore mapping : Combine docking (AutoDock Vina) and MD simulations to predict binding modes.

Case Study : discusses oxidation of hydroxyl groups to ketones for enhanced receptor affinity .

Basic: What safety precautions are required when handling this compound?

  • Hazard codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) ( ).
  • PPE : Use nitrile gloves, goggles, and fume hoods.
  • Waste disposal : Neutralize with mild acid/base before incineration.

Advanced: How can enantiomeric excess (ee) be optimized during synthesis?

  • Chiral catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Jacobsen’s catalyst).
  • Kinetic resolution : Use lipases or esterases to hydrolyze undesired enantiomers.
  • Crystallization-induced diastereomer resolution : Add chiral resolving agents (e.g., tartaric acid).

Reference : emphasizes stereochemical control via chiral auxiliaries in bicyclic systems .

Basic: How is the compound’s solubility profile determined?

  • Shake-flask method : Measure solubility in water, DMSO, or ethanol at 25°C.
  • Hansen solubility parameters : Predict miscibility with solvents.
  • LogP calculation : Use HPLC retention times or computational tools (e.g., ChemAxon).

Data : notes solubility in RT-stored DMSO (10 mM stock solutions) .

Advanced: What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Improve heat/mass transfer ().
  • DoE optimization : Screen parameters (e.g., catalyst loading, solvent ratio) using factorial designs.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediates.

Example : reports yields influenced by base strength and reaction time in diazabicyclo syntheses .

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